molecular formula C15H12Br4O2 B14303678 1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) CAS No. 112494-76-5

1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)

Cat. No.: B14303678
CAS No.: 112494-76-5
M. Wt: 543.9 g/mol
InChI Key: GJRJXZOUZSGSFP-UHFFFAOYSA-N
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Description

1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is an organic compound with a complex structure It consists of two benzene rings, each substituted with two bromine atoms and one methyl group, connected through a methylene bridge with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) typically involves the reaction of 2,6-dibromo-4-methylphenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge connecting the two phenol units via their oxygen atoms. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups present in the molecule.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) exerts its effects depends on its specific application. In chemical reactions, the methylene bridge and bromine atoms play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological or medicinal applications would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but without bromine atoms.

    Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Contains an additional ethylene bridge.

    Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane rings instead of bromine atoms.

Uniqueness

1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

112494-76-5

Molecular Formula

C15H12Br4O2

Molecular Weight

543.9 g/mol

IUPAC Name

1,3-dibromo-2-[(2,6-dibromo-4-methylphenoxy)methoxy]-5-methylbenzene

InChI

InChI=1S/C15H12Br4O2/c1-8-3-10(16)14(11(17)4-8)20-7-21-15-12(18)5-9(2)6-13(15)19/h3-6H,7H2,1-2H3

InChI Key

GJRJXZOUZSGSFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCOC2=C(C=C(C=C2Br)C)Br)Br

Origin of Product

United States

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